(S)-(-)-2-(Trifluoroacetamido)succinic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(3S)-2,5-dioxooxolan-3-yl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO4/c7-6(8,9)5(13)10-2-1-3(11)14-4(2)12/h2H,1H2,(H,10,13)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTJOHYOWBAGTP-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)OC1=O)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480032 | |

| Record name | (S)-(-)-2-(Trifluoroacetamido)succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777-33-3 | |

| Record name | (S)-(-)-2-(Trifluoroacetamido)succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-2-(Trifluoroacetamido)succinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

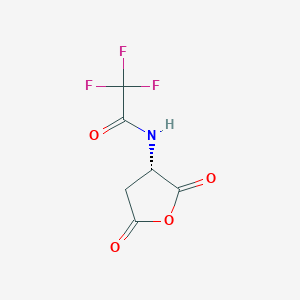

chemical structure of N-trifluoroacetyl-L-aspartic acid anhydride

An In-depth Technical Guide to N-trifluoroacetyl-L-aspartic acid anhydride: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of N-trifluoroacetyl-L-aspartic acid anhydride, a versatile reagent with significant applications in chemical analysis and synthesis. We will delve into its chemical structure, synthesis protocols, and key uses in gas chromatography, peptide synthesis, and chiral separations, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

N-trifluoroacetyl-L-aspartic acid anhydride, also known as (S)-(-)-2-(Trifluoroacetamido)succinic anhydride, is a derivative of the naturally occurring amino acid, L-aspartic acid.[1] Its structure is characterized by three key features: the L-aspartic acid backbone which provides the chiral center, a cyclic five-membered anhydride ring formed from the two carboxylic acid groups of aspartic acid, and a trifluoroacetyl group attached to the alpha-amino group.

The trifluoroacetyl group is highly electronegative and significantly influences the molecule's reactivity and properties. It enhances the volatility of the compound, a crucial characteristic for applications in gas chromatography.[2]

Caption: Chemical structure of N-trifluoroacetyl-L-aspartic acid anhydride.

Table 1: Physicochemical Properties of N-trifluoroacetyl-L-aspartic acid anhydride

| Property | Value | Source |

| CAS Number | 777-33-3 | [1] |

| Molecular Formula | C6H4F3NO4 | [1] |

| Molecular Weight | 211.10 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 131-132 °C | |

| Optical Activity | [α]20/D −28.0°, c = 1 in THF |

Synthesis of N-trifluoroacetyl-L-aspartic acid anhydride

The synthesis of N-trifluoroacetyl-L-aspartic acid anhydride is typically achieved through the reaction of L-aspartic acid with trifluoroacetic anhydride.[3] This reaction serves a dual purpose: the trifluoroacetylation of the amino group and the dehydration of the two carboxylic acid groups to form the cyclic anhydride.

The causality behind the experimental choices is critical for a successful synthesis. The reaction is initiated at a low temperature (-10°C) to control the exothermic reaction between the highly reactive trifluoroacetic anhydride and the amino and carboxyl groups of aspartic acid.[3] Maintaining this low temperature during the dropwise addition of trifluoroacetic anhydride prevents unwanted side reactions and potential degradation of the starting material. Allowing the reaction to slowly warm to room temperature and then refluxing ensures the completion of both the N-trifluoroacetylation and the cyclization to the anhydride.[3]

A potential challenge in the synthesis of N-protected aspartic anhydrides is racemization.[4] However, the use of trifluoroacetic anhydride under the described conditions generally preserves the stereochemical integrity of the L-aspartic acid.

Caption: Workflow for the synthesis of N-trifluoroacetyl-L-aspartic acid anhydride.

Experimental Protocol: Synthesis

-

Preparation : Cool 0.49 moles of L-aspartic acid in a suitable reaction vessel to -10°C using an appropriate cooling bath.[3]

-

Reaction : While maintaining the temperature at -10°C, add 1.23 moles of trifluoroacetic anhydride dropwise with constant stirring.[3]

-

Reflux : After the addition is complete, allow the reaction mixture to gradually warm to room temperature. Then, bring the mixture to reflux and maintain for 2 hours.[3]

-

Isolation : Cool the reaction mixture and add hexane to precipitate the product. Stir the resulting slurry.[3]

-

Purification : Filter the solid residue and dry it to obtain N-trifluoroacetyl-L-aspartic acid anhydride.[3]

Applications in Research and Drug Development

N-trifluoroacetyl-L-aspartic acid anhydride is a valuable tool for researchers due to its unique chemical properties. Its primary applications are in gas chromatography, peptide synthesis, and as a chiral resolving agent.

Gas Chromatography (GC)

Amino acids are polar and non-volatile, making their direct analysis by gas chromatography challenging. Derivatization is necessary to increase their volatility and improve their chromatographic behavior. N-trifluoroacetyl-L-aspartic acid anhydride is an effective derivatizing agent for this purpose. The trifluoroacetyl group reduces the polarity of the amino group, and the anhydride can react with other functional groups, leading to more volatile and stable derivatives suitable for GC analysis.[2]

This derivatization is particularly useful in chiral gas chromatography for the separation of enantiomers. By reacting with a racemic mixture, it forms diastereomers that can be separated on a chiral GC column. This technique is crucial in drug development and quality control, where the enantiomeric purity of a compound can significantly impact its pharmacological activity.

Peptide Synthesis

In peptide synthesis, N-trifluoroacetyl-L-aspartic acid anhydride can be used as a protected amino acid building block. The trifluoroacetyl group serves as a protecting group for the N-terminus of the aspartic acid, preventing it from participating in unwanted side reactions during peptide coupling.[5]

However, the use of N-protected aspartic acid derivatives in peptide synthesis requires careful consideration of potential side reactions. One major concern is the formation of aspartimide, a cyclic imide that can lead to chain termination or the formation of undesired byproducts.[6] Additionally, trifluoroacetylation of the growing peptide chain can occur under certain conditions.[7] Researchers must optimize coupling conditions and deprotection strategies to minimize these side reactions.

Chiral Resolution

The enantiomeric purity of N-trifluoroacetyl-L-aspartic acid anhydride makes it a useful chiral resolving agent. It can react with a racemic mixture of compounds containing a suitable functional group (e.g., an amine or alcohol) to form a mixture of diastereomers.[8] These diastereomers have different physical properties and can often be separated by conventional techniques such as chromatography or crystallization.[8] Once separated, the chiral auxiliary can be cleaved to yield the individual enantiomers of the original compound.

Detailed Experimental Protocol: Derivatization for GC Analysis

The following protocol details the derivatization of the amino acid proline for chiral GC analysis, a common application that demonstrates the utility of reagents like trifluoroacetic anhydride, a precursor to N-trifluoroacetyl-L-aspartic acid anhydride.

Caption: Workflow for the derivatization of proline for chiral GC analysis.

-

Methylation : To 1 mg of the D/L-proline sample, add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100°C for 30 minutes. After heating, remove the cap and allow the mixture to cool and dry completely.

-

Acetylation : Dissolve the dried residue from the previous step in 1 mL of methylene chloride. Add 100 µL of trifluoroacetic anhydride. Cap the vial and heat at 60°C for 10 minutes.

-

Analysis : The resulting solution containing the derivatized proline enantiomers is now ready for injection into the gas chromatograph equipped with a chiral column for separation and quantification.

Conclusion

N-trifluoroacetyl-L-aspartic acid anhydride is a highly versatile and valuable reagent for researchers in chemistry and drug development. Its unique structural features, combining a chiral backbone with a reactive anhydride and a volatility-enhancing trifluoroacetyl group, enable a wide range of applications. From the synthesis of complex peptides to the sensitive analysis of chiral molecules by gas chromatography, a thorough understanding of its properties and reaction mechanisms is essential for its effective use. The protocols and insights provided in this guide aim to equip scientists with the knowledge to confidently and successfully employ this powerful chemical tool in their research endeavors.

References

-

Synthesis of N-Trifluoroacetylaspartic anhydride. PrepChem.com. [Link]

-

On the racemisation of aspartic anhydride during its preparation. ResearchGate. [Link]

-

Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PMC. [Link]

-

New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. MDPI. [Link]

-

Chiral Separation of Aspartic Acid by Thin-Layer Chromatography. ResearchGate. [Link]

-

TRIFLUOROACETIC ANHYDRIDE. Ataman Kimya. [Link]

-

Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Library. [Link]

-

Carbohydrate Trifluoroacetates. Taylor & Francis eBooks. [Link]

- Process for the preparation of the anhydride of N-formyl-L-aspartic acid.

-

Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. PMC. [Link]

-

Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]

-

Synthesis of acid anhydrides. YouTube. [Link]

-

Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.gov. [Link]

-

Peptides are amides formed by condensation of amino group of one α-amino acid with the carboxyl group of the other amino acid with the elimination of a molecule of water. For example. Toppr. [Link]

-

N-Z- L -aspartic anhydride 95 4515-23-5. MilliporeSigma. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

-

Aspartic acid. NIST WebBook. [Link]

Sources

- 1. Trifluoroacetyl aspartic acid anhydride | Sigma-Aldrich [sigmaaldrich.com]

- 2. gcms.cz [gcms.cz]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. gcwgandhinagar.com [gcwgandhinagar.com]

- 6. research-collection.ethz.ch [research-collection.ethz.ch]

- 7. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

molecular weight and formula of (S)-2-trifluoroacetamidosuccinic anhydride

Advanced Characterization, Synthesis, and Application in Peptidomimetic Drug Design

Executive Summary

(S)-2-trifluoroacetamidosuccinic anhydride (also known as N-trifluoroacetyl-L-aspartic anhydride) is a high-value chiral synthon used extensively in the synthesis of aspartic acid derivatives. Its utility stems from the unique electronic properties of the trifluoroacetyl (TFA) group, which serves as a robust amine protecting group while simultaneously activating the succinic anhydride ring for nucleophilic attack. This guide provides a comprehensive technical analysis of its molecular properties, synthesis protocols, and mechanistic behavior in drug development workflows.

Physicochemical Identity & Properties[1][2][3][4][5]

The core identity of (S)-2-trifluoroacetamidosuccinic anhydride is defined by its cyclic anhydride structure fused with a trifluoroacetylated amine. The electron-withdrawing nature of the fluorine atoms significantly enhances the electrophilicity of the carbonyl carbons, distinguishing its reactivity profile from standard N-acetyl analogs.

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | (3S)-3-(2,2,2-trifluoroacetylamino)oxolane-2,5-dione |

| Common Name | N-Trifluoroacetyl-L-aspartic anhydride |

| CAS Number | 777-33-3 |

| Molecular Formula | C₆H₄F₃NO₄ |

| Molecular Weight | 211.10 g/mol |

| Melting Point | 131–132 °C |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in THF, Ethyl Acetate, DCM; Hydrolyzes in water |

| Optical Rotation | [α]²⁰/D −28.0° (c = 1 in THF) |

Synthesis & Preparation Protocol

The synthesis of (S)-2-trifluoroacetamidosuccinic anhydride is typically achieved through a one-pot N-acylation and dehydration sequence using L-aspartic acid and trifluoroacetic anhydride (TFAA). This method is preferred for its atom economy and the dual role of TFAA as both a reagent and a dehydrating agent.

Protocol: One-Pot Anhydride Formation

Reagents:

-

L-Aspartic Acid (1.0 eq)[1]

-

Trifluoroacetic Anhydride (TFAA) (3.0–4.0 eq)

-

Solvent: Neat or Trifluoroacetic Acid (TFA)

Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a drying tube (CaCl₂ or Drierite), suspend L-aspartic acid in excess trifluoroacetic anhydride.

-

Reaction: Stir the suspension at ambient temperature. The reaction is initially heterogeneous. As the N-acylation proceeds and the anhydride forms, the solid dissolves, resulting in a clear solution.

-

Mechanistic Note: The first equivalent of TFAA trifluoroacetylates the amine. Subsequent equivalents drive the intramolecular dehydration of the dicarboxylic acid to the cyclic anhydride.

-

-

Completion: Monitor by IR spectroscopy (appearance of characteristic anhydride doublets at ~1780 and 1860 cm⁻¹) or dissolution clarity.

-

Isolation: Remove excess TFAA and TFA by rotary evaporation under reduced pressure at <40°C.

-

Purification: The residue is typically crystallized from a non-polar solvent system (e.g., benzene/hexane or DCM/hexane) to yield the product as white needles.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The compound is highly moisture-sensitive.

Workflow Visualization

Figure 1: Step-wise conversion of L-Aspartic acid to the target anhydride via TFAA-mediated acylation and cyclization.[2][3][4]

Mechanistic Reactivity & Regioselectivity

In drug development, this anhydride is a pivotal intermediate for introducing the aspartyl moiety. However, the ring-opening of substituted succinic anhydrides is subject to regiochemical ambiguity.

Nucleophilic Ring Opening

When reacted with a nucleophile (NuH, e.g., an amine or alcohol), the anhydride can open at two positions:

-

α-Attack (C-1): Attacks the carbonyl adjacent to the N-TFA group.

-

β-Attack (C-4): Attacks the distal carbonyl.

Regiochemical Drivers:

-

Sterics: The bulky trifluoroacetamido group at C-2 creates steric hindrance, often directing attack to the distal C-4 carbonyl (β-attack), favoring the formation of β-aspartyl derivatives.

-

Electronics: The highly electronegative -NH-COCF₃ group exerts an inductive effect, making the C-1 carbonyl more electrophilic. However, in many solvents, steric factors predominate unless specific catalysts are used.

Reactivity Pathway Diagram

Figure 2: Divergent pathways for nucleophilic ring opening. The ratio of α/β isomers is solvent and nucleophile dependent.

Applications in Drug Development[1][11][12]

Peptidomimetics & Proteomics

The compound serves as a precursor for affinity labels and enzyme inhibitors . The trifluoroacetyl group is orthogonal to many standard protecting groups (like Boc or Fmoc) in specific contexts, as it can be removed by mild basic hydrolysis (e.g., aqueous NaOH or Ba(OH)₂), although it is stable to the acidic conditions used to remove Boc.

Synthesis of Aspartic Acid Derivatives

It is used to synthesize:

-

Aspartame analogs: Though N-formyl is common, N-TFA derivatives allow for detailed structure-activity relationship (SAR) studies due to the metabolic stability of the C-F bond.

-

Excitatory Amino Acid Transporter (EAAT) Inhibitors: The aspartyl backbone is critical for binding to glutamate transporters.

Chiral Resolution Agents

Due to its strict (S)-configuration, it is occasionally employed to resolve racemic amines or alcohols through the formation of diastereomeric amides/esters, which can then be separated by chromatography.

Safety & Handling (E-E-A-T)

-

Corrosivity: The compound hydrolyzes to trifluoroacetic acid and aspartic acid upon contact with moisture. It is corrosive to skin and mucous membranes.

-

Moisture Sensitivity: Strictly anhydrous conditions are required. Exposure to atmospheric moisture will degrade the anhydride back to the diacid (N-TFA-L-Aspartic acid), rendering it inactive for cyclization-dependent reactions.

-

Storage: Store in a desiccator at -20°C.

References

-

Santa Cruz Biotechnology. (S)-(−)-2-(Trifluoroacetamido)succinic anhydride Product Data Sheet. Retrieved from

-

Sigma-Aldrich. (S)-(−)-2-(Trifluoroacetamido)succinic anhydride Specification Sheet. Retrieved from

- Weygand, F., & Csendes, E. (1952). N-Trifluoroacetyl-amino acids. Angewandte Chemie, 64(5), 136.

- Nordlander, J. E., et al. (1984). Trifluoroacetylation of amines and amino acids. Journal of Organic Chemistry. (Discusses TFAA reactivity).

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24858416. Retrieved from

Sources

Comparative Technical Analysis: N-TFA-L-Aspartic Anhydride vs. N-Acetyl-L-Aspartic Anhydride

This guide provides an in-depth technical analysis comparing N-TFA-L-aspartic anhydride and N-acetyl-L-aspartic anhydride . It is structured to serve researchers requiring precise control over aspartyl moiety introduction, protecting group strategy, and reactivity tuning.

Executive Summary

The core distinction between N-trifluoroacetyl-L-aspartic anhydride (TFA-Asp-Anh ) and N-acetyl-L-aspartic anhydride (Ac-Asp-Anh ) lies in the electronic modulation of the anhydride ring by the N-substituent.

-

TFA-Asp-Anh: A high-energy, highly electrophilic "activated" synthon used for rapid derivatization and transient protection. The trifluoroacetyl group acts as a "super-electron-withdrawing" lever, destabilizing the ring and facilitating mild basic deprotection.

-

Ac-Asp-Anh: A thermodynamically stable, metabolically relevant compound. It serves as a robust standard in metabolomics (NAA quantification) and a "permanent" capping agent in peptide chemistry, requiring enzymatic or harsh acidic conditions for removal.

Electronic Architecture & Reactivity

The reactivity difference is dictated by the inductive effect (

Electronic Inductive Effect

-

N-Acetyl (

): The methyl group is weakly electron-donating ( -

N-TFA (

): The trifluoromethyl group is strongly electron-withdrawing (

Impact: The TFA-Asp-Anh is significantly more susceptible to nucleophilic attack (aminolysis/hydrolysis) than its acetyl counterpart.

Figure 1: Comparative electronic inductive effects. The CF3 group enhances electrophilicity, making the anhydride ring highly reactive.

Synthesis & Stability Protocols

N-TFA-L-Aspartic Anhydride

Synthesis: Requires anhydrous conditions due to high moisture sensitivity.

-

Reagents: L-Aspartic acid + Trifluoroacetic anhydride (TFAA).

-

Protocol:

-

Suspend L-Aspartic acid in neat TFAA (excess) at -10°C.

-

Allow to warm to room temperature; reflux gently if dissolution is slow (monitor carefully to avoid racemization).

-

Evaporate volatiles in vacuo.

-

Critical Step: Recrystallize immediately from anhydrous hexane/ether or use crude.

-

-

Stability: Low. Hydrolyzes rapidly in air to N-TFA-Aspartic acid. Must be stored under Ar/N2 at -20°C.

N-Acetyl-L-Aspartic Anhydride

Synthesis: Robust and scalable.

-

Reagents: L-Aspartic acid + Acetic anhydride (Ac2O).

-

Protocol:

-

Reflux L-Aspartic acid in Ac2O for 2–4 hours.

-

Cool to precipitate the product or concentrate.

-

Recrystallize from acetic anhydride or dry acetone.

-

-

Stability: High. Stable in ambient air for days/weeks. Melting point 140–142°C.

Reactivity Profile: Nucleophilic Ring Opening

When reacting with nucleophiles (amines

| Feature | N-TFA-Asp-Anh | N-Acetyl-Asp-Anh |

| Reaction Rate | Very Fast (Exothermic) | Moderate |

| Regioselectivity | Mixed (Solvent Dependent) | Favors |

| By-products | Trifluoroacetamide (if over-reacted) | Acetamide (rare) |

| Solubility | Soluble in DCM, THF, EtOAc | Soluble in water (hydrolyzes), alcohols |

Regioselectivity Mechanism

Standard aspartic anhydrides favor nucleophilic attack at the

Figure 2: Regioselective ring-opening pathways. N-Acetyl groups favor steric control (

Deprotection Strategies (The "Switch")

This is the decisive factor for application selection.

N-TFA Group (The Labile Protector)

The N-TFA group is base-labile . It can be removed under mild conditions that do not affect esters or other sensitive groups.

-

Reagent: Aqueous ammonia (1M), Sodium borohydride (

), or Potassium Carbonate ( -

Mechanism: The electron-deficient carbonyl of the trifluoroacetyl group is highly susceptible to hydroxide/alkoxide attack, leading to haloform-type cleavage.

-

Use Case: Orthogonal protection in peptide synthesis where Fmoc/Boc are not suitable.

N-Acetyl Group (The Permanent Cap)

The N-Acetyl group is robust .

-

Reagent: Acylase I (enzymatic, specific for L-isomer) or 6M HCl at reflux (harsh).

-

Mechanism: Standard amide hydrolysis. Requires significant activation energy.

-

Use Case: N-terminal capping to prevent degradation (in vivo) or to terminate polymerization. Not used as a temporary protecting group.

Applications in Drug Development

N-Acetyl-L-Aspartic Anhydride (NAA-Anh)[1]

-

Neuroscience Standards: Precursor to N-Acetylaspartate (NAA) , the second most abundant metabolite in the human brain. Used to synthesize NAA standards for NMR spectroscopy and Canavan disease research.

-

Prodrug Synthesis: Used to attach the "aspartyl-acetyl" moiety to drugs to improve solubility or target specific transporters.

N-TFA-L-Aspartic Anhydride[2]

-

Peptide Synthesis: Used to introduce Asp residues with a differentiated N-terminus.

-

Friedel-Crafts Acylation: The high reactivity allows it to act as an acylating agent for aromatics (e.g., synthesis of aspartyl-ketones) using Lewis acids (

). The Acetyl variant is often too sluggish for this. -

Polyaspartamides: Precursor for grafting amines onto aspartic scaffolds where subsequent N-deprotection is required to free the amine for further conjugation.

References

-

Synthesis of N-Trifluoroacetylaspartic anhydride . PrepChem. Available at: [Link]

-

Biosynthesis of N-Acetyl-L-aspartic Acid . Journal of Biological Chemistry. Available at: [Link]

-

Trifluoroacetyl as an N-protecting group . Organic Chemistry Portal. Available at: [Link]

-

Polyaspartic Acid Synthesis and Applications . Think Do Chemicals. Available at: [Link]

A Technical Guide to the Solubility of (S)-(-)-2-(Trifluoroacetamido)succinic Anhydride in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride, a key building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering both established data and predictive insights to facilitate its use in various laboratory and industrial applications.

Introduction: The Significance of Solubility in Synthesis and Development

This compound, also known as N-Trifluoroacetyl-L-aspartic acid anhydride, is a chiral molecule widely employed in the synthesis of diverse bioactive compounds. Its applications range from the creation of potent dopamine agonists to the development of novel sweetening agents. The solubility of this reagent in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. A thorough understanding of its solubility profile is paramount for optimizing synthetic routes, ensuring process efficiency, and enabling the development of effective drug delivery systems. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification through crystallization, and can ultimately impact the bioavailability of the final active pharmaceutical ingredient (API).[1]

This guide provides a detailed examination of the known solubility of this compound, explores the physicochemical factors governing its dissolution, and offers a practical, step-by-step protocol for determining its solubility in various organic media.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Chemical Formula | C₆H₄F₃NO₄ | |

| Molecular Weight | 211.10 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 131-132 °C | |

| Optical Activity | [α]₂₀/D -28.0°, c = 1 in THF |

The presence of the trifluoroacetamido group significantly influences the molecule's polarity and its capacity for intermolecular interactions. The anhydride ring provides a reactive site for nucleophilic attack, a process that is highly dependent on the solvent environment.

Solubility Profile in Organic Solvents

The solubility of a compound is a function of the interplay between the solute-solute, solvent-solvent, and solute-solvent interactions. For this compound, its polarity, hydrogen bonding capability, and the nature of the solvent will dictate its dissolution.

Confirmed Solubility Data

Direct, quantitative solubility data for this compound across a wide range of organic solvents is not extensively published in the scientific literature. However, a key piece of information comes from its characterization data.

| Solvent | Temperature (°C) | Concentration | Observation | Reference |

| Tetrahydrofuran (THF) | 20 | 1 g / 100 mL (c=1) | Soluble |

The measurement of its optical activity at a concentration of 1 g/100 mL in Tetrahydrofuran (THF) definitively confirms its solubility in this polar aprotic solvent.

Predictive Solubility Analysis

In the absence of comprehensive experimental data, a predictive analysis based on the principle of "like dissolves like" and the physicochemical properties of the molecule can provide valuable guidance for solvent selection. The molecule possesses both polar (amide, anhydride) and non-polar (trifluoromethyl group) characteristics.

Polar Aprotic Solvents: These solvents, which possess a dipole moment but do not have acidic protons, are generally good candidates for dissolving this compound.[3][4]

-

High Likelihood of Solubility:

-

Tetrahydrofuran (THF): Confirmed solubility.

-

Dimethylformamide (DMF): The high polarity and hydrogen bond accepting capability of DMF suggest it will be an excellent solvent.

-

Dimethyl Sulfoxide (DMSO): Similar to DMF, DMSO is a highly polar aprotic solvent and is expected to readily dissolve the compound.

-

Acetonitrile (ACN): Its polarity and miscibility with a wide range of organic compounds make it a likely solvent.

-

Acetone: As a polar aprotic solvent, acetone is also expected to be a suitable solvent.

-

-

Moderate Likelihood of Solubility:

-

Ethyl Acetate (EtOAc): While less polar than the aforementioned solvents, ethyl acetate should still offer moderate solubility.

-

Polar Protic Solvents: These solvents contain acidic protons (e.g., -OH, -NH) and can act as hydrogen bond donors.[3][5]

-

Potential for Reactivity and Moderate Solubility:

-

Alcohols (Methanol, Ethanol, Isopropanol): While the compound may exhibit some solubility in alcohols due to hydrogen bonding, the anhydride functionality is susceptible to alcoholysis, leading to the formation of the corresponding ester-acid. This reactivity should be a primary consideration.

-

Non-Polar Solvents: These solvents lack a significant dipole moment.

-

Low to Negligible Solubility:

-

Hexanes, Toluene, Benzene: The significant polarity of the trifluoroacetamido and anhydride groups suggests that the compound will have very limited solubility in these non-polar hydrocarbon solvents.

-

Dichloromethane (DCM), Chloroform (CHCl₃): These chlorinated solvents are of intermediate polarity and may offer some limited solubility, but are unlikely to be as effective as polar aprotic solvents.

-

This predictive analysis serves as a starting point for solvent screening. For critical applications, experimental determination of solubility is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for the experimental determination of the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (anhydrous, high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Steps

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To further ensure the removal of any suspended particles, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid material is disturbed.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter that is compatible with the solvent used.

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution by a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Practical Implications and Solvent Selection Logic

The solubility profile of this compound directly influences several key aspects of its application in research and development.

Caption: Impact of solubility on key application areas.

-

Reaction Medium: For homogeneous reactions, a solvent that completely dissolves the anhydride and other reactants is essential. Polar aprotic solvents like THF, DMF, or acetonitrile are often excellent choices.

-

Purification by Crystallization: The ideal solvent system for crystallization involves a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alternatively, an antisolvent system can be employed, where the compound is soluble in one solvent but insoluble in another miscible solvent.

-

Drug Formulation: In the context of drug development, understanding the solubility in various pharmaceutically acceptable solvents is crucial for designing appropriate formulations for oral, parenteral, or topical delivery.

-

Analytical Methods: Proper solvent selection is critical for preparing samples for analytical techniques such as HPLC, NMR, and mass spectrometry to ensure accurate and reproducible results.

Conclusion

While comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains to be fully elucidated in the public domain, this guide provides a solid foundation based on confirmed data in THF and predictive analysis for other common solvents. The provided experimental protocol offers a reliable method for researchers to determine the solubility in their specific systems of interest, thereby empowering them to optimize their synthetic and developmental processes. A systematic approach to understanding and determining the solubility of this important chiral building block is a critical step towards its efficient and effective utilization in the advancement of chemical and pharmaceutical sciences.

References

- Jain, A., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of pharmaceutical sciences, 90(2), 234–252.

-

Trifluoroacetic acid anhydride. ChemBK. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

- Yang, W., Wang, J., & Leng, Y. (2013). Solubility of succinic anhydride in different pure solvents and binary solvent mixtures with the temperature range from 278.15 to 333.15 K. Journal of Molecular Liquids, 180, 7-11.

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

Trifluoroacetic anhydride. Wikipedia. [Link]

- Zou, Y., Leng, Y., Huang, C., Shao, H., & Wang, J. (2017). Measurement and correlation of solubility of succinic anhydride in pure solvents and binary solvent mixtures. The Journal of Chemical Thermodynamics, 104, 82-90.

-

Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

-

Succinic anhydride. PubChem. [Link]

-

Polar aprotic solvents – Knowledge and References. Taylor & Francis. [Link]

-

An overview on Common Organic Solvents and their Toxicity. ResearchGate. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

Chemical Properties of Succinic anhydride (CAS 108-30-5). Cheméo. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

-

Protic solvent. Wikipedia. [Link]

Sources

Technical Safety & Handling Guide: (S)-(-)-2-(Trifluoroacetamido)succinic anhydride

This guide serves as an advanced technical manual for the safe handling, storage, and application of (S)-(-)-2-(Trifluoroacetamido)succinic anhydride . It is designed for senior researchers and safety officers requiring data beyond the standard Safety Data Sheet (SDS).

Part 1: Executive Technical Summary

This compound (CAS: 777-33-3) is a high-value chiral synthon used primarily in the synthesis of peptide mimetics, dopamine agonists, and aspartic acid derivatives. Chemically, it is a cyclic anhydride protected by a trifluoroacetyl (TFA) group on the amine.

Critical Safety Profile: Unlike standard succinic anhydride, this fluorinated derivative is classified with high acute toxicity (Category 2, Oral) . It acts as a potent electrophile. Upon contact with moisture, it undergoes rapid hydrolytic ring-opening to form N-trifluoroacetyl-L-aspartic acid, an acidic species.

Operational Imperative: Strict moisture exclusion is required to maintain reagent integrity.[1] Handling must occur within a containment device (fume hood or glovebox) due to its toxicity and sensitization potential.

Part 2: Chemical Identity & Physical Properties

The "Fingerprint" of the molecule for verification and quality control.

| Property | Data Specification |

| Chemical Name | This compound |

| Synonyms | N-Trifluoroacetyl-L-aspartic anhydride; N-TFA-L-aspartic anhydride |

| CAS Number | 777-33-3 |

| Molecular Formula | C₆H₄F₃NO₄ |

| Molecular Weight | 211.10 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 131–132 °C |

| Optical Activity | [α]²⁰/D −28.0° (c = 1 in THF) |

| Solubility | Soluble in THF, Dichloromethane, Acetonitrile; Reacts with Water/Alcohols |

Part 3: Hazard Assessment & Toxicology

Causality of Toxicity: Understanding the Mechanism.

GHS Classification (Critical)

| Hazard Class | Category | Code | Statement |

| Acute Toxicity (Oral) | Cat. 2 | H300 | Fatal if swallowed. |

| Skin Corrosion/Irritation | Cat. 1B (Inferred) | H314 | Causes severe skin burns and eye damage (Typical of anhydrides). |

| Sensitization | Resp/Skin | H334/H317 | May cause allergy or asthma symptoms. |

Toxicological Mechanism

-

Acylation Capability: The anhydride ring is highly strained and electrophilic. Upon contact with biological nucleophiles (proteins, DNA bases), it rapidly acylates amine and hydroxyl groups, leading to immediate cellular dysfunction and potential necrosis.

-

Metabolic Hydrolysis: Ingestion leads to hydrolysis in the stomach, releasing N-TFA-aspartic acid. While the TFA group is stable to mild acid, the sudden pH drop and local concentration of fluorinated metabolites contribute to systemic toxicity.

Part 4: Storage & Stability Management

The Science of Preventing Degradation.

The primary degradation pathway is hydrolysis . Moisture initiates a nucleophilic attack on the carbonyl carbon, opening the ring.

Degradation Pathway Diagram

The following diagram illustrates the moisture sensitivity and the ring-opening mechanism that renders the reagent useless.

Caption: Figure 1. Hydrolytic degradation pathway. Exposure to moisture irreversibly opens the anhydride ring.

Storage Protocols

-

Temperature: Store at 2–8 °C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen (Inert atmosphere).

-

Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient for long-term storage; use a desiccator.

-

Segregation: Keep away from amines, alcohols, and strong bases (incompatible).

Part 5: Operational Handling & Experimental Protocols

Self-Validating Workflows for Researchers.

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation and moisture contamination.

-

Equilibration: Allow the refrigerated container to warm to room temperature in a desiccator before opening. This prevents condensation from forming on the cold solid.

-

Environment: Weigh inside a fume hood or glovebox .

-

PPE: Double nitrile gloves, lab coat, and safety glasses. A P2/N95 respirator is recommended if handling open powder outside a glovebox.

-

Transfer: Use a dry spatula. Do not return unused material to the stock container.

Protocol B: Derivatization/Synthesis (Ring Opening)

Context: Using the reagent to introduce an Aspartic Acid moiety to an amine (R-NH₂).

-

Solvent Prep: Use anhydrous THF or DCM. Water content must be <50 ppm.

-

Base Selection: Use a non-nucleophilic base (e.g., DIPEA or Triethylamine) to scavenge protons, but avoid primary amines which will react with the anhydride.

-

Addition: Dissolve the amine in solvent. Add this compound as a solid or solution slowly at 0 °C.

-

Monitoring: Monitor by TLC or LC-MS. The disappearance of the anhydride peak and appearance of the amide-acid mass (M+18 relative to starting anhydride, or M+Amine) confirms reaction.

-

Note: The product will be a free carboxylic acid (beta or alpha isomer).

-

Part 6: Emergency Response Architecture

Decision Logic for Spills and Exposure.

Emergency Decision Tree

Caption: Figure 2. Emergency response logic. Immediate medical attention is required for ingestion due to H300 status.

Waste Disposal

-

Hydrolysis: Dissolve waste material in a dilute sodium bicarbonate solution to fully hydrolyze the anhydride to the salt form.

-

Classification: Dispose of as Hazardous Chemical Waste (Toxic/Corrosive). Do not drain.

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: this compound (CAS 777-33-3).[2][3]Link

-

PubChem. (2024). Compound Summary: N-Trifluoroacetyl-L-aspartic anhydride.[4][3] National Library of Medicine. Link

-

Lapidus, M., & Sweeney, M. (1973). Synthesis of N-trifluoroacetyl-L-aspartic acid α-amides and α-anilides. Journal of Medicinal Chemistry, 16(2), 163–166. Link

-

Cameo Chemicals. (2024). General Hazards of Acid Anhydrides. NOAA. Link

Sources

Navigating the Chemical Identity and Applications of (S)-N-(trifluoroacetyl)aspartic Anhydride

An In-Depth Technical Guide on Nomenclature, Synthesis, and Utility in Drug Development

Executive Summary

In the fields of organic synthesis, peptide engineering, and biomaterial development, (S)-N-(trifluoroacetyl)aspartic anhydride serves as a highly reactive, chiral building block. However, due to the complex nature of its stereochemistry and functional groups, this compound appears across scientific literature, patent databases, and vendor catalogs under a myriad of synonyms. This fragmentation can obscure critical synthetic methodologies and regulatory filings.

As a Senior Application Scientist, I have designed this whitepaper to demystify the nomenclature matrix of this compound, elucidate the mechanistic causality behind its synthetic utility, and provide field-proven, self-validating experimental protocols for its application in drug development and biomaterials.

The Nomenclature Matrix: Decoding Synonyms

In cheminformatics and patent landscaping, relying on a single chemical name often leads to incomplete data retrieval. The core structure of this molecule consists of an L-aspartic acid backbone, where the primary amine is protected by a highly electron-withdrawing trifluoroacetyl (TFAc) group, and the carboxyl groups are dehydrated to form a cyclic anhydride.

Depending on the naming convention—whether emphasizing the succinic anhydride core, the aspartic acid origin, or the stereocenter—different synonyms are generated. Understanding these synonyms is critical for regulatory compliance and comprehensive literature reviews.

Table 1: Comprehensive Synonyms and Identifiers

| Category | Identifier / Synonym | Context of Use |

| CAS Registry Number | 777-33-3[1] | Universal database tracking and regulatory filings. |

| IUPAC Name | N-[(3S)-2,5-dioxooxolan-3-yl]-2,2,2-trifluoroacetamide[2] | Strict structural definition in computational chemistry. |

| Common Name 1 | N-trifluoroacetyl-L-aspartic anhydride[3] | Most common in legacy synthetic literature and patents. |

| Common Name 2 | (S)-(-)-2-(Trifluoroacetamido)succinic anhydride[1] | Frequently used by commercial chemical vendors (e.g., Sigma-Aldrich). |

| Common Name 3 | N-Trifluoroacetyl-L-aspartic acid anhydride[3] | Used interchangeably in biochemical assays. |

| SMILES String | FC(F)(F)C(=O)N[C@H]1CC(=O)OC1=O[1] | Machine-readable format for structural searches. |

| InChI Key | ABTJOHYOWBAGTP-REOHCLBHSA-N[1] | Exact stereochemical database querying. |

Mechanistic Role in Drug Development

The utility of (S)-N-(trifluoroacetyl)aspartic anhydride in drug development stems from two distinct chemical features:

-

Amine Protection via Trifluoroacetyl (TFAc): Unlike standard Boc or Fmoc protecting groups, the TFAc group is exceptionally electron-withdrawing. This reduces the nucleophilicity of the protected amine to near zero, preventing unwanted side reactions during aggressive downstream synthesis. Furthermore, it can be cleaved under mild basic conditions, preserving sensitive ester or amide bonds elsewhere in a prodrug molecule.

-

Carboxyl Activation via Anhydride: The cyclic anhydride activates the molecule for regioselective nucleophilic attack. When exposed to an amine or hydroxyl group, the anhydride ring opens, forming a new amide or ester bond while liberating a free carboxylic acid. This is highly utilized in creating multimodal adsorption mediums and zwitterionic prodrugs[4].

Logical synthetic workflow utilizing (S)-N-(trifluoroacetyl)aspartic anhydride.

Standardized Synthesis Protocol

The synthesis of (S)-N-(trifluoroacetyl)aspartic anhydride requires precise thermal control to prevent the racemization of the delicate (S)-stereocenter. The following protocol outlines the optimal methodology for high-yield synthesis[3].

Objective: Synthesize high-purity (S)-N-(trifluoroacetyl)aspartic anhydride from L-aspartic acid.

Step-by-Step Methodology:

-

Preparation & Cooling: Suspend 0.49 moles of L-aspartic acid in a dry reaction vessel. Cool the system strictly to -10°C using an ice-salt or dry ice-acetone bath. Causality: The subsequent addition is highly exothermic; maintaining -10°C prevents thermal degradation and preserves the (S)-chirality.

-

Reagent Addition: Dropwise, add 1.23 moles of trifluoroacetic anhydride (TFAA) while maintaining the internal temperature at -10°C. Causality: TFAA acts as both the protecting agent for the amine and the dehydrating agent to close the anhydride ring.

-

Reflux & Cyclization: Allow the reaction mixture to gradually return to room temperature. Once equilibrated, bring the mixture to a gentle reflux for exactly 2 hours[3]. Causality: The thermal energy drives the intramolecular dehydration, forcing the cyclization of the succinic anhydride core.

-

Precipitation & Isolation: Cool the reaction mixture to room temperature. Introduce hexane and stir vigorously. Causality: The target anhydride is highly polar and insoluble in non-polar hexane, causing it to precipitate, while residual trifluoroacetic acid remains in solution.

-

Validation: Filter the solid residue under a vacuum and dry thoroughly. The self-validating metric for this protocol is a sharp melting point of 131-132°C[1] and an optical activity of [α]20/D −28.0° (c = 1 in THF)[1].

Advanced Application: Zwitterionic Modification of Biomaterials

Beyond traditional small-molecule drug synthesis, this anhydride is a premier reagent for modifying biopolymers. By reacting it with cellulose, researchers can create zwitterionic celluloses used in advanced filtration and drug-delivery matrices[5].

Objective: Functionalize raw cellulose with zwitterionic moieties using this compound.

Step-by-Step Methodology:

-

Cellulose Activation: Swell 1.0 g (6 mM) of powdered cellulose in ~3 mL of aqueous NH₄OH (28%). Stir sporadically for 15 minutes at room temperature, then decant the excess NH₄OH. Repeat this activation step three times[5]. Causality: Ammonia disrupts the dense intermolecular hydrogen bonding of raw cellulose, making the hydroxyl groups sterically accessible for esterification.

-

Reagent Preparation: Dissolve 0.38 g (1.8 mM) of (S)-N-(trifluoroacetyl)aspartic anhydride in 2 mL of anhydrous acetone[5].

-

Heterogeneous Reaction: Add the acetone solution to the activated cellulose. Stir sporadically for 15 minutes until the liquid is fully absorbed into the cellulose matrix.

-

Solvent Evaporation: Transfer the mixture to a fume hood and allow the acetone to evaporate completely until the smell of ammonia is absent.

-

Thermal Curing: Heat the dried sample in an oven at 60°C for 2 hours[5]. Causality: This mild thermal treatment drives the ring-opening esterification to completion without degrading the biopolymer backbone.

-

Validation: The success of the modification (yielding Cel-Asp-N-TFAc) is self-validated via FTIR spectroscopy, specifically looking for the emergence of distinct signals at 1053 cm⁻¹ and 1023 cm⁻¹[5].

Chemical pathway for the synthesis of Cel-Asp-N-TFAc zwitterionic biomaterials.

References

- PrepChem. "Synthesis of N-Trifluoroacetylaspartic anhydride" (Literature source US04874878).

- Sigma-Aldrich. "this compound 97 777-33-3".

- Google Patents. "US20190105632A1 - Multimodal adsorption medium with multimodal ligands, method for the preparation and use thereof".

- National Institutes of Health (NIH) / PMC. "A Simplified Method of Synthesis to Obtain Zwitterionic Cellulose under Mild Conditions with Active Ionic Moieties".

- American Chemical Suppliers. "succinic anhydride suppliers USA: 777-33-3".

Sources

- 1. (S)-(-)-2-(三氟乙酰胺)琥珀酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. succinic anhydride suppliers USA [americanchemicalsuppliers.com]

- 3. prepchem.com [prepchem.com]

- 4. US20190105632A1 - Multimodal adsorption medium with multimodal ligands, method for the preparation and use thereof - Google Patents [patents.google.com]

- 5. A Simplified Method of Synthesis to Obtain Zwitterionic Cellulose under Mild Conditions with Active Ionic Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Sourcing, Physicochemical Profiling, and Synthetic Applications of CAS 777-33-3

Executive Summary

In advanced organic synthesis and active pharmaceutical ingredient (API) development, the selection of chiral building blocks dictates the efficiency, yield, and stereochemical purity of the final compound. CAS 777-33-3 , chemically designated as (S)-(-)-2-(Trifluoroacetamido)succinic anhydride (or N-Trifluoroacetyl-L-aspartic acid anhydride), is a highly reactive, stereopure cyclic anhydride.

Unlike standard protective groups (such as Boc or Cbz), the trifluoroacetyl (TFA) group serves a dual mechanistic purpose: it protects the primary amine while its strong electron-withdrawing nature significantly enhances the electrophilicity of the adjacent anhydride carbonyls. This whitepaper provides an in-depth analysis of the commercial sourcing landscape for CAS 777-33-3 and details its critical role in regioselective ring-opening reactions, specifically in the synthesis of peptidomimetics and complex APIs like the beta-3 adrenergic agonist amibegron.

Commercial Landscape: Suppliers and Pricing Analysis

Procuring high-purity CAS 777-33-3 is critical, as trace impurities (such as the hydrolyzed dicarboxylic acid form) can severely depress yields in moisture-sensitive acylations. The compound is widely utilized in proteomics research and polymer synthesis, leading to a specialized but robust supplier network.

| Supplier | Reported Purity | Standard Quantity | Estimated Price (USD) | Catalog / Ref ID |

| CymitQuimica | >95% | 2.0 g | ~$145.00 (€135.00) | 3D-FD97166 |

| Sigma-Aldrich | 97% | Variable (Research Scale) | Premium / Inquire | 305251 |

| Santa Cruz Biotechnology | >95% | Variable (Research Scale) | Custom / Inquire | SCBT-777-33-3 |

| Alfa Chemistry | 96% | Bulk / Custom | Custom Quote | ACM777333 |

Note: CAS 777-33-3 is classified as a Dangerous Good for transport due to its reactivity and potential to release trifluoroacetic acid derivatives upon severe hydrolysis. Shipping premiums often apply.

Mechanistic Utility in Drug Development

The structural architecture of CAS 777-33-3 makes it an indispensable tool for synthesizing hydrophobic amino acid derivatives and complex pharmacophores. The synthesis of the compound itself relies on the controlled reaction of L-aspartic acid with trifluoroacetic anhydride at sub-zero temperatures to prevent racemization .

The Causality of the Trifluoroacetyl (TFA) Group

In standard peptide chemistry, activating an amino acid often risks racemization via an oxazolone intermediate. The strongly electron-withdrawing TFA group in CAS 777-33-3 destabilizes the formation of the oxazolone ring. Furthermore, when subjected to nucleophilic attack or Friedel-Crafts conditions, the electronic asymmetry induced by the TFA group directs the regioselectivity of the ring-opening, favoring attack at the less sterically hindered and more electrophilic carbonyl.

This precise regiocontrol is exploited in the synthesis of SR-58611A (Amibegron) , where CAS 777-33-3 undergoes a Friedel-Crafts condensation with anisole to form a stereopure butyric acid intermediate [[1]]([Link]).

Synthesis pathway of Amibegron intermediate utilizing CAS 777-33-3.

Self-Validating Experimental Protocol

To demonstrate the practical application of CAS 777-33-3, the following protocol details the regioselective Friedel-Crafts acylation of anisole. As a Senior Application Scientist, I have structured this methodology as a self-validating system —meaning the protocol contains built-in analytical checkpoints to confirm causality and success at each stage without requiring downstream guesswork.

Objective: Synthesis of 4-(4-methoxyphenyl)-4-oxo-2(S)-(trifluoroacetamido)butyric acid.

Step 1: System Preparation & Inertion

-

Action: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer. Purge the system with high-purity N₂ for 15 minutes.

-

Causality: Aluminum chloride (AlCl₃) is highly hygroscopic. Ambient moisture introduces protons that rapidly hydrolyze the highly electrophilic anhydride (CAS 777-33-3) back into its dicarboxylic acid form, completely aborting the acylation cascade.

Step 2: Reagent Solubilization

-

Action: Dissolve 10.0 mmol (2.11 g) of CAS 777-33-3 and 12.0 mmol (1.30 g) of anhydrous anisole in 50 mL of anhydrous dichloromethane (CH₂Cl₂). Cool the mixture to 0°C using an ice-water bath.

-

Causality: Anisole is used in a slight 1.2x stoichiometric excess to drive the reaction kinetics forward. The 0°C temperature suppresses spontaneous non-catalyzed side reactions and preserves the stereochemical integrity of the (S)-chiral center against thermal racemization.

Step 3: Catalyst Introduction

-

Action: Add 25.0 mmol (3.33 g) of anhydrous AlCl₃ in five equal portions over a 30-minute window.

-

Causality: The reaction is highly exothermic. Stepwise addition prevents thermal spikes. Exactly 2.5 equivalents of AlCl₃ are required because the Lewis acid coordinates not only with the anhydride oxygen to initiate acylium ion formation but also irreversibly binds with the resulting carboxylate and the trifluoroacetamide nitrogen.

Step 4: Self-Validating Reaction Monitoring

-

Action: Allow the reaction to warm to room temperature and stir for 4 hours. Every 60 minutes, withdraw a 50 µL aliquot, quench it in 0.5 mL of 1M HCl, extract with 0.5 mL ethyl acetate, and analyze via Thin-Layer Chromatography (TLC) (Eluent: Hexane/EtOAc 1:1, UV detection).

-

Self-Validation Checkpoint: This step validates the reaction's progress in real-time. The complete disappearance of the CAS 777-33-3 spot (R_f ~0.8) and the emergence of a highly UV-active product spot (R_f ~0.3) confirms successful acylation. If the starting material persists, catalyst deactivation via moisture contamination is immediately diagnosed.

Step 5: Quenching and Phase Separation

-

Action: Pour the reaction mixture slowly into 100 g of crushed ice containing 20 mL of concentrated HCl. Stir vigorously for 30 minutes. Separate the organic layer and extract the aqueous layer twice with 30 mL CH₂Cl₂.

-

Causality: The strongly acidic quench is mandatory to break the robust aluminum-product coordination complexes, ensuring the product is fully protonated and partitions efficiently into the organic phase.

Step 6: Purification and Chiral Validation

-

Action: Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from an ethyl acetate/hexane mixture.

-

Self-Validation Checkpoint: Analyze the purified crystals via Chiral HPLC (e.g., Chiralcel OD-H column). The presence of a single enantiomeric peak confirms that the strong electron-withdrawing nature of the trifluoroacetyl group successfully prevented oxazolone-mediated racemization during the Lewis acid activation step.

Conclusion

CAS 777-33-3 is far more than a simple protected amino acid; it is a precision-engineered chiral synthon. Its trifluoroacetyl group provides the exact electronic tuning required to dictate regioselectivity and prevent racemization during harsh electrophilic activations. By sourcing high-purity material and adhering to self-validating, moisture-free protocols, research scientists can leverage this compound to synthesize complex, stereopure pharmaceutical intermediates with high fidelity.

References

-

PrepChem - Synthesis of N-Trifluoroacetylaspartic anhydride. Retrieved from:[Link]

-

DrugFuture - SR-58611A (Amibegron) Synthesis Database and Pathways. Retrieved from: [Link]

-

Taylor & Francis Online - On the Sweetness of N-(Trifluoroacetyl)aspartame (Regioselectivity of N-trifluoroacetyl-L-aspartic acid anhydride). Retrieved from:[Link]

Sources

Methodological & Application

Application Note: Regioselective Ring-Opening of (S)-(-)-2-(Trifluoroacetamido)succinic Anhydride with Amines

Introduction & Scope

(S)-(-)-2-(Trifluoroacetamido)succinic anhydride (also known as N-TFA-L-aspartic anhydride, CAS: 777-33-3) is a highly reactive, chiral electrophile widely utilized in the synthesis of peptidomimetics, aspartic acid derivatives, and active pharmaceutical ingredients [3, 4].

A critical challenge when reacting cyclic aspartic anhydrides with primary or secondary amines is regioselectivity . Nucleophilic attack can occur at either the

Mechanistic Insights: The Causality of Regioselectivity (E-E-A-T)

The regiochemical outcome of the nucleophilic acyl substitution is dictated by a delicate balance between electronic (inductive) effects and steric hindrance , which can be manipulated via solvent selection [2].

-

The Inductive Pull (Kinetic Control): The N-trifluoroacetyl (TFA) group is strongly electron-withdrawing. This exerts a powerful

(inductive) effect on the adjacent -

Steric Dominance (Thermodynamic Control): The

-position is sterically hindered by the bulky TFA-protected amino group. In highly polar aprotic solvents (e.g., DMSO, DMF), the transition state is highly solvated, dampening the inductive effect. Under these conditions, the reaction becomes sterically controlled, and the nucleophile preferentially attacks the less hindered

Reaction Pathway Visualization

Solvent-directed regioselective ring-opening pathways of TFA-Asp-anhydride.

Quantitative Data: Solvent Influence on Regioselectivity

The table below summarizes the expected regiochemical outcomes when reacting this compound with a standard primary amine across various solvents.

| Reaction Solvent | Dielectric Constant ( | Primary Control Mechanism | Major Regioisomer | Typical Ratio ( |

| Toluene | 2.4 | Kinetic / Inductive | > 85 : 15 | |

| Tetrahydrofuran (THF) | 7.6 | Kinetic / Inductive | 75 : 25 | |

| Dimethylformamide (DMF) | 38.3 | Mixed / Steric | 35 : 65 | |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Thermodynamic / Steric | < 10 : 90 |

(Note: Exact ratios will vary slightly depending on the steric bulk of the specific amine used).

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, these protocols are designed as self-validating systems . Built-in quality control checks verify the success of each phase before proceeding.

Pre-Reaction Validation (Critical)

Check Reagent Integrity: Aspartic anhydrides are highly moisture-sensitive and will rapidly hydrolyze to the diacid. Before beginning either protocol, verify the integrity of the this compound by taking a melting point.

-

Pass: Sharp melting point at 137–138 °C [4].

-

Fail: Broad melting point or significantly lower temperature indicates hydrolysis. Do not proceed; synthesize fresh anhydride using trifluoroacetic anhydride and L-aspartic acid[3].

Protocol A: Synthesis of -Amides (Kinetic Control)

Objective: Maximize attack at the

-

System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon.

-

Reagent Dissolution: Add 1.0 mmol of this compound. Dissolve in 10 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Amine Addition: Dissolve 1.05 mmol of the target primary amine in 5 mL of anhydrous THF. Add this solution dropwise over 30 minutes.

-

Causality: Rapid addition causes localized exotherms. Elevated temperatures promote the formation of an oxazolone intermediate, leading to racemization of the chiral center [1].

-

-

Reaction Monitoring (Validation Check 1): Stir at 0 °C for 1 hour, then allow to warm to 20 °C for 2 hours. Perform TLC (Eluent: DCM/MeOH/AcOH 90:9:1). The anhydride will appear as a high-Rf spot; the product (an amide-acid) will appear as a lower-Rf spot. Ensure complete consumption of the anhydride.

-

Workup & Isolation: Concentrate the THF under reduced pressure. Redissolve the crude residue in 20 mL of Ethyl Acetate (EtOAc).

-

Acidic Wash (Validation Check 2): Wash the organic layer with 2 × 10 mL of 5% aqueous

.-

Causality: The acidic wash protonates any unreacted amine, pulling it into the aqueous layer, while the acidic product remains in the organic layer.

-

-

Final Recovery: Wash with brine, dry over anhydrous

, filter, and concentrate in vacuo to yield the crude

Protocol B: Synthesis of -Amides (Thermodynamic Control)

Objective: Maximize attack at the

-

System Preparation: In a dry 50 mL flask under Argon, dissolve 1.0 mmol of the anhydride in 10 mL of anhydrous DMSO at room temperature (20–25 °C).

-

Amine Addition: Add 1.05 mmol of the primary amine in one portion.

-

Causality: Because the reaction is under thermodynamic/steric control, low-temperature dropwise addition is less critical here than in Protocol A.

-

-

Reaction: Stir at room temperature for 12 hours.

-

Aqueous Precipitation (Validation Check 1): Pour the reaction mixture into 30 mL of ice-cold 1M HCl.

-

Causality: DMSO is highly water-soluble. Pouring into aqueous acid crashes out the organic amide-acid product while trapping DMSO and unreacted amine in the aqueous phase.

-

-

Extraction & Isolation: Extract the aqueous mixture with EtOAc (3 × 15 mL). Wash the combined organic layers thoroughly with water (3 × 15 mL) to remove trace DMSO, followed by brine. Dry over

, filter, and concentrate.

Post-Reaction Validation (NMR Analysis)

To validate the regioselectivity of your isolated product, obtain a

-

-Amide: The

-

-Amide: The

Quality Control & Troubleshooting

-

Racemization via Oxazolone Pathway: N-acyl amino acids are prone to racemization via cyclization into an oxazolone (azlactone) intermediate [1]. While the TFA group is less prone to this than a standard acetyl group, the use of strong tertiary amine bases (e.g., Triethylamine) during ring-opening must be strictly avoided unless reacting with a highly unreactive nucleophile.

-

Poor Yields / Streaking on TLC: If the product streaks heavily on TLC and yields are low, the anhydride likely hydrolyzed prior to the reaction. Always store the anhydride in a desiccator over

and verify its melting point before use.

References

-

Title: On the racemisation of aspartic anhydride during its preparation Source: Tetrahedron: Asymmetry, 18(13), 1625-1627 (2007) URL: [Link]

-

Title: Effects of solvents and additives on the reaction of N-(benzyloxycarbonyl)-L-aspartic anhydride with L-phenylalanine methyl ester Source: Journal of Polymer Science Part A: Polymer Chemistry, 24(12), 3323-3333 (1986) URL: [Link]

-

Title: Synthesis of N-Trifluoroacetylaspartic anhydride Source: PrepChem URL: [Link]

- Title: US Patent 4874878A - Certain dihydrobenzofuran butanoic and pentanoic acid derivatives Source:Google Patents URL

protocol for synthesizing trifluoroacetylated aspartic acid derivatives

Application Note: High-Fidelity Synthesis of

Executive Summary

This application note details the synthesis of

The protocol utilizes Trifluoroacetic Anhydride (TFAA) as both the acylating agent and the dehydrating agent. Unlike standard acetylation, the introduction of the electron-withdrawing trifluoroacetyl (TFA) group requires strict moisture control to prevent premature hydrolysis of the anhydride intermediate.

Key Technical Advantages of this Protocol:

-

Solubility Management: Utilizes Trifluoroacetic Acid (TFA) as a co-solvent to solubilize L-aspartic acid, ensuring homogenous reaction kinetics.

-

Racemization Control: optimized thermal parameters (

) to minimize the formation of the DL-isomer, a common pitfall in anhydride formation. -

Self-Validating: Includes

-NMR and IR checkpoints to confirm the oxidation state and cyclization status.

Chemical Strategy & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization.

-

Acylation: The

-amino group of L-aspartic acid attacks the carbonyl of TFAA. -

Cyclization: The pendant carboxylic acid groups undergo dehydration (driven by excess TFAA) to form the five-membered succinic anhydride ring.

-

Hydrolysis (Optional): If the linear diacid is required, the anhydride is ring-opened with water.

Reaction Pathway:

Figure 1: Synthetic workflow from L-Aspartic Acid to N-TFA derivatives. Solid lines indicate the primary anhydride synthesis; dashed lines indicate the optional hydrolysis step.

Experimental Protocol

Reagents and Equipment

| Component | Grade/Spec | Role |

| L-Aspartic Acid | >99%, Anhydrous | Substrate |

| Trifluoroacetic Anhydride (TFAA) | >99%, Reagent Grade | Acylating/Dehydrating Agent |

| Trifluoroacetic Acid (TFA) | >99% | Solvent |

| Dichloromethane (DCM) | Anhydrous | Wash/Crystallization |

| Equipment | Flame-dried glassware, | Moisture control |

Protocol A: Synthesis of -TFA-L-Aspartic Anhydride

Target: The cyclic anhydride (highly reactive).

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Claisen adapter connected to a drying tube (CaCl

) or nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen. -

Solubilization: Charge the flask with L-Aspartic Acid (13.3 g, 100 mmol) . Add Trifluoroacetic Acid (TFA, 30 mL) . Stir to create a suspension (Aspartic acid is sparingly soluble but will dissolve as it reacts).

-

Addition (Critical Step): Cool the mixture to -10°C (ice/salt bath). Add Trifluoroacetic Anhydride (TFAA, 35 mL, ~250 mmol) dropwise via an addition funnel over 30 minutes.

-

Expert Insight: The reaction is exothermic. Rapid addition causes local overheating, increasing the risk of racemization.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours .

-

Observation: The solution should become homogenous and clear, indicating complete acylation and anhydride formation.

-

-

Isolation:

-

Concentrate the solution under reduced pressure (rotary evaporator, bath

) to remove excess TFA and TFAA. A viscous oil or semi-solid will remain. -

Add anhydrous Dichloromethane (50 mL) and re-evaporate to azeotrope trace acids. Repeat twice.

-

Crystallization: Dissolve the residue in a minimum amount of dry warm ethyl acetate or benzene (if permitted), then add hexane until turbid. Cool to 4°C overnight.

-

-

Yield: Filter the white crystalline solid under nitrogen. Store in a desiccator.

-

Expected Yield: 85-95%.

-

Protocol B: Hydrolysis to -TFA-L-Aspartic Acid (Diacid)

Target: The stable, linear dicarboxylic acid.

-

Hydrolysis: Take the crude anhydride oil (from Step 5 above) or purified anhydride crystals. Add cold distilled water (50 mL) .

-

Reaction: Stir vigorously for 30 minutes at room temperature. The anhydride ring opens rapidly.

-

Extraction: Extract the aqueous solution with Ethyl Acetate (3 x 50 mL) .

-

Drying: Combine organic layers, dry over

, filter, and evaporate to dryness. -

Recrystallization: Recrystallize from water/ethanol or ethyl acetate/hexane.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your product against these standard metrics.

Data Summary Table

| Parameter | ||

| Physical State | White Crystalline Solid | White Crystalline Powder |

| Melting Point | ~130–135°C (dec) | ~137–140°C |

| IR Spectroscopy | 1800, 1750 cm⁻¹ (Cyclic Anhydride Doublet) | 1710 cm⁻¹ (Broad Carboxylic Acid) |

| Solubility | Soluble in THF, DCM; Reacts with Water | Soluble in Water, Methanol |

Expert Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oily Product | Incomplete removal of TFA solvent. | Perform multiple azeotropic distillations with Toluene or DCM. |

| Loss of Optical Activity | Racemization due to high heat. | Ensure addition is at -10°C. Do not exceed 40°C during evaporation. |

| IR shows broad peak at 3400 cm⁻¹ | Hydrolysis of Anhydride. | The system was not anhydrous.[1] Dry solvents over molecular sieves. |

References

-

Weygand, F., & Csendes, E. (1952). N-Trifluoroacetyl-amino acids.[2] Angewandte Chemie. (Foundational method for TFA protection).

- Norton, R. S., et al. (1983).

-

Sloop, J. C. (2013).[3][4] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Link

-

Sigma-Aldrich. (2024). Product Specification: Trifluoroacetyl aspartic acid anhydride.[5]Link

-

Katritzky, A. R., et al. (1999).[2] Synthesis of Trifluoroacetamides.[6] Synthesis Journal. Link

Sources

Application Note: Regioselective Ring-Opening of N-Trifluoroacetyl-L-Aspartic Anhydride

Abstract & Strategic Importance

The ring-opening of N-trifluoroacetyl-L-aspartic anhydride (TFA-Asp-Anhydride) is a pivotal transformation in peptide chemistry, most notably as a precursor route to Aspartame (L-Asp-L-Phe-OMe) and related peptidomimetics.

The critical challenge in this reaction is regioselectivity . The cyclic anhydride contains two electrophilic carbonyl centers: the

This guide provides a definitive protocol to synthesize the anhydride and control its ring-opening with high

Mechanistic Analysis: The Alpha vs. Beta Competition

The regioselectivity of the ring-opening is governed by the interplay between steric hindrance , electronic activation , and solvent-solute interactions .

The Electrophiles

The N-TFA group is strongly electron-withdrawing. This destabilizes the anhydride ring, making it highly reactive compared to N-acetyl or N-Cbz analogs.

- -Carbonyl: Adjacent to the N-TFA-amino group.[1] Sterically more hindered but electronically activated by the inductive effect of the nitrogen.

- -Carbonyl: Less sterically hindered, resembling a standard aliphatic anhydride.

The Solvent Effect (The "Switch")

Empirical data and kinetic studies confirm that the solvent dictates the major isomer:

-

Non-Polar / Weakly Polar Solvents (e.g., Toluene, Glacial Acetic Acid): Favor

-attack . In these solvents, the reaction often proceeds via a concerted mechanism where hydrogen bonding between the nucleophile and the amide proton of the substrate directs the amine to the -

Polar Aprotic Solvents (e.g., DMF, DMSO): Favor

-attack . These solvents disrupt hydrogen bonding networks and solvate the nucleophile, favoring attack at the less sterically hindered

Mechanistic Pathway Diagram

Caption: Mechanistic bifurcation in the ring-opening of aspartic anhydrides. Solvent polarity acts as the primary selector between H-bond directed alpha-attack and sterically controlled beta-attack.

Experimental Protocol

Part A: Synthesis of N-Trifluoroacetyl-L-Aspartic Anhydride

Objective: Prepare the activated cyclic anhydride from L-Aspartic Acid. Scale: 100 mmol basis.

Reagents:

-

L-Aspartic Acid (13.31 g, 100 mmol)

-

Trifluoroacetic Anhydride (TFAA) (50 mL, ~350 mmol) - Excess acts as solvent and reagent.

-

Ethyl Acetate (Dry) or Hexane (for washing).

Procedure:

-